3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid
Description
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid (CAS: 1702059-61-7) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a bromine atom at position 3, a methyl group at position 4, and a carboxylic acid group at position 3. Its molecular formula is C₅H₄BrNO₃, with a molecular weight of 206.00 g/mol (calculated). This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive bromine and carboxylic acid moieties, which enable further functionalization .
Properties
IUPAC Name |
3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAWHJJYHBCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid typically involves the bromination of 4-methyl-1,2-oxazole-5-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azide derivatives, thiol derivatives, and amine derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It serves as a precursor for the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and the carboxylic acid group can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The electronic and steric properties of oxazole derivatives are highly dependent on substituent positions. Below is a comparative analysis of key analogs:
Key Observations :
Dihydro-oxazole Carboxylic Acid Derivatives
Compounds like 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: Not provided) exhibit a saturated dihydro-oxazole ring fused with an imidazole moiety. These derivatives are metabolites of antirheumatic drugs and serve as intermediates in active pharmaceutical ingredient (API) synthesis .
| Property | This compound | Dihydro-oxazole-Imidazole Derivative |
|---|---|---|
| Ring Structure | Aromatic 1,2-oxazole | Saturated 4,5-dihydro-1,2-oxazole |
| Key Functional Groups | Br, CH₃, COOH | Imidazole, COOH |
| Synthesis Complexity | Moderate | High (multi-step synthesis) |
| Applications | Building block | Pharmaceutical metabolite |
Comparative Notes:
Functional Group Variations
- 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic Acid : The methoxycarbonyl group (COOCH₃) at position 3 replaces bromine, reducing electrophilicity but increasing ester-based reactivity for prodrug formulations .
- 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid : Aryl substituents like dichlorophenyl enhance hydrophobic interactions, making this compound relevant in pesticidal research .
Biological Activity
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Table 1: Synthesis Conditions
| Reaction Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 4-Methylisoxazole | 1 equiv. | TFA at 0 °C | 95 |
| Bromine | 1 equiv. | Under inert atmosphere | 99 |
| Carboxylic Acid Precursor | Stoichiometric | Reflux in organic solvent | 90 |
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents.
Antitumor Activity
Research has demonstrated that oxazole derivatives can possess antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the oxazole ring can enhance cytotoxicity against cancer cell lines. For example:
- Compound A : IC50 = 0.083 µM
- Compound B : IC50 = 0.069 µM
These findings indicate that the presence of electron-donating or electron-withdrawing groups at specific positions can significantly influence biological activity .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various oxazole derivatives, researchers found that compounds with a bromine substituent showed enhanced activity against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antiviral Activity
Another investigation into the antiviral properties of oxazole derivatives revealed that certain analogues could inhibit viral replication in vitro. The study highlighted the potential of these compounds in developing new antiviral therapies targeting RNA viruses.
Table 2: Biological Activity Summary
| Activity Type | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 3-Bromo Derivative | <0.1 | Inhibition of cell wall synthesis |
| Antitumor | Compound A | 0.083 | Induction of apoptosis |
| Antiviral | Compound B | <0.5 | Inhibition of viral replication |
Q & A
Q. What are the common synthetic routes for 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid?
The synthesis typically involves cyclization of pre-functionalized oxazole precursors followed by regioselective bromination. For example:
- Cyclization : Start with a 1,2-oxazole-5-carboxylic acid derivative (e.g., 4-methyl substitution) using a [3+2] cycloaddition between nitrile oxides and alkynes .
- Bromination : Introduce bromine at the 3-position via electrophilic substitution, optimized using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation .
- Purification : Recrystallization or column chromatography is recommended to isolate the product, as impurities from competing side reactions (e.g., di-bromination) can complicate characterization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C3, methyl group at C4) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass ~206.98 g/mol) and isotopic patterns consistent with bromine .
- X-ray Crystallography : For unambiguous structural confirmation, refine diffraction data using programs like SHELXL .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
The bromine substituent at C3 enables participation in Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki Coupling : React with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .
- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Q. What strategies mitigate competing side reactions during bromination?
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) based on the oxazole core’s electron-deficient nature.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .
Q. How should conflicting NMR data (e.g., unexpected splitting) be addressed?
- Solvent Effects : Re-record spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the methyl group) .
- 2D Experiments : Perform COSY or NOESY to resolve overlapping signals and assign coupling pathways .
Q. What are the best practices for handling environmental and safety risks during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
